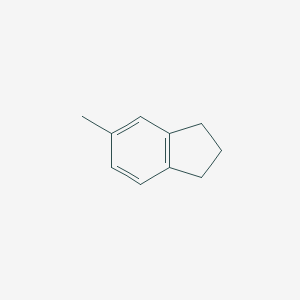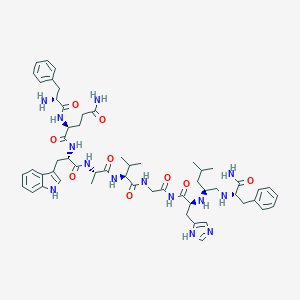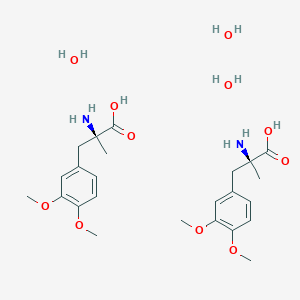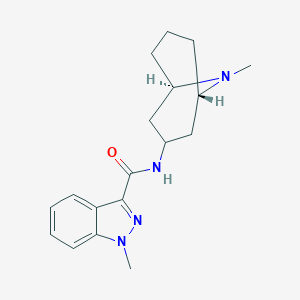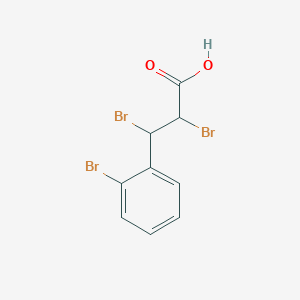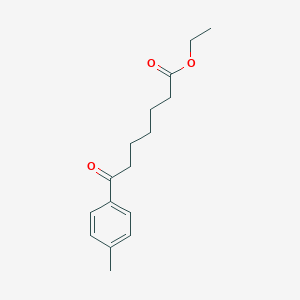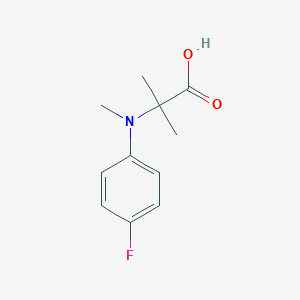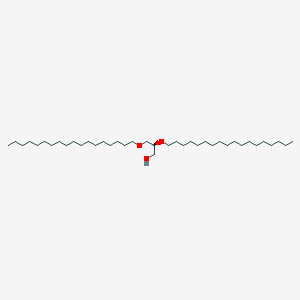
1,2-O-二十八烷基-sn-甘油
描述
1,2-O-Dioctadecyl-sn-glycerol is an organic compound that belongs to the class of substituted glycerols. It is characterized by the presence of two octadecyl groups attached to the first and second hydroxyl groups of the glycerol molecule. This compound is a lipid molecule and is known for its use in the synthesis of thermostable lipid nanoparticles .
科学研究应用
1,2-O-Dioctadecyl-sn-glycerol has a wide range of applications in scientific research:
作用机制
Target of Action
1,2-O-Dioctadecyl-sn-glycerol, also known as Compound 7b, is a lipid molecule that primarily targets lipid membranes . It mimics the structure of natural phospholipids, allowing it to interact with lipid membranes and alter their properties .
Mode of Action
The compound interacts with lipid membranes, inducing membrane fusion and activating protein kinase C . Protein kinase C is an enzyme involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .
Biochemical Pathways
The activation of protein kinase C by 1,2-O-Dioctadecyl-sn-glycerol can lead to various downstream effects. For instance, it can induce the release of calcium from intracellular stores . This release of calcium can then trigger further biochemical reactions, including the activation of calcium-dependent enzymes .
Result of Action
The interaction of 1,2-O-Dioctadecyl-sn-glycerol with lipid membranes and its activation of protein kinase C can have several cellular effects. It can induce apoptosis, a process of programmed cell death, and inhibit the growth of tumor cells in vitro . These effects make it a potential tool for cancer research.
准备方法
Synthetic Routes and Reaction Conditions
1,2-O-Dioctadecyl-sn-glycerol is typically synthesized through chemical synthesis. A common method involves the reaction of caprylic acid with glycerol. This process requires specific reaction conditions and catalysts to ensure the successful formation of the compound .
Industrial Production Methods
In industrial settings, the production of 1,2-O-Dioctadecyl-sn-glycerol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is produced in controlled environments to ensure consistency and quality .
化学反应分析
Types of Reactions
1,2-O-Dioctadecyl-sn-glycerol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The octadecyl groups can be substituted with other functional groups through appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes .
相似化合物的比较
Similar Compounds
1,2-Dioleoyl-sn-glycerol: Similar in structure but with oleoyl groups instead of octadecyl groups.
1,2-Dioctanoyl-sn-glycerol: Contains shorter octanoyl groups, leading to different physical and chemical properties.
Uniqueness
1,2-O-Dioctadecyl-sn-glycerol is unique due to its long octadecyl chains, which confer specific properties such as high stability and the ability to form thermostable lipid nanoparticles. These properties make it particularly useful in applications requiring stable lipid structures .
属性
IUPAC Name |
(2S)-2,3-dioctadecoxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H80O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41-38-39(37-40)42-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39-40H,3-38H2,1-2H3/t39-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHCYTDFERPPPU-KDXMTYKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(CO)OCCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC[C@H](CO)OCCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H80O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


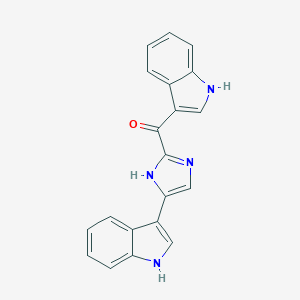
![N-[(1-Methylbenzimidazol-2-yl)methyl]hydroxylamine](/img/structure/B54005.png)
![3-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B54008.png)
